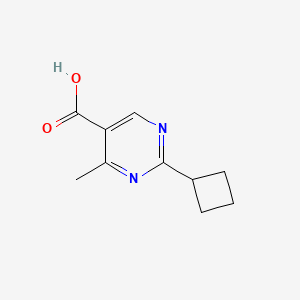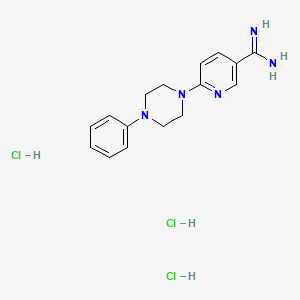
6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride is a chemical compound known for its selective inhibition of the C1s protease, a component of the classical complement pathway. This pathway is crucial for initiating complement activity, which plays a significant role in immune responses and is implicated in various complement-mediated diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride involves multiple steps, starting with the preparation of the core pyridine structure, followed by the introduction of the phenylpiperazine moiety. The final step involves the formation of the carboximidamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process is designed to be cost-effective and scalable, meeting the demands of pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenylpiperazine moiety, potentially altering its biological activity.
Reduction: Reduction reactions can affect the carboximidamide group, leading to different derivatives.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of functionalized compounds .
Scientific Research Applications
6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in studies investigating the classical complement pathway and its role in immune responses.
Medicine: Explored as a potential therapeutic agent for complement-mediated diseases due to its selective inhibition of C1s protease.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
The compound exerts its effects by selectively inhibiting the C1s protease, a key enzyme in the classical complement pathway. It binds to the substrate recognition site of C1s, preventing the cleavage of downstream components such as C4 and C2. This inhibition disrupts the activation of the complement pathway, reducing inflammation and tissue damage associated with complement-mediated diseases .
Comparison with Similar Compounds
Similar Compounds
6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide: The base compound without the trihydrochloride form.
4-Phenylpiperazine derivatives: Compounds with similar structural motifs but different functional groups.
Uniqueness
6-(4-Phenylpiperazin-1-yl)pyridine-3-carboximidamide trihydrochloride is unique due to its high selectivity and potency as a C1s protease inhibitor. Its trihydrochloride form enhances its solubility and stability, making it more suitable for pharmaceutical applications .
Properties
Molecular Formula |
C16H22Cl3N5 |
|---|---|
Molecular Weight |
390.7 g/mol |
IUPAC Name |
6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide;trihydrochloride |
InChI |
InChI=1S/C16H19N5.3ClH/c17-16(18)13-6-7-15(19-12-13)21-10-8-20(9-11-21)14-4-2-1-3-5-14;;;/h1-7,12H,8-11H2,(H3,17,18);3*1H |
InChI Key |
URSINTNKQBZAQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=C3)C(=N)N.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-2-cyclopropyl-7-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12316163.png)
![2-[Butyl(ethyl)amino]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol](/img/structure/B12316165.png)
![1-(4-Bromophenyl)-2-[(hydroxyamino)methylene]butane-1,3-dione](/img/structure/B12316167.png)
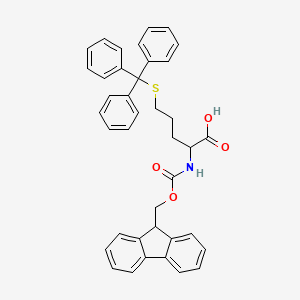

![N-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B12316186.png)
![5-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-3-amine](/img/structure/B12316187.png)
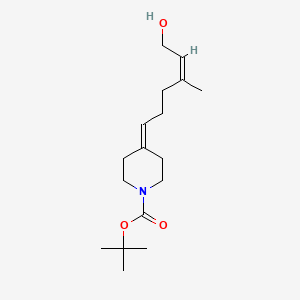
![2-Benzyl-10a-methyl-1,2,3,3a,4,10a-hexahydrobenzo[e]pyrrolo[3,4-b]azepine-5,10-dione](/img/structure/B12316196.png)

![2,2,2-trifluoro-1-{1-[tris(propan-2-yl)silyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B12316222.png)
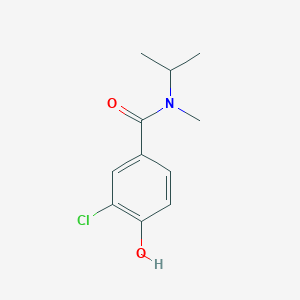
![2-Chloro-6-[(cyclopropylmethoxy)methyl]pyridine](/img/structure/B12316255.png)
